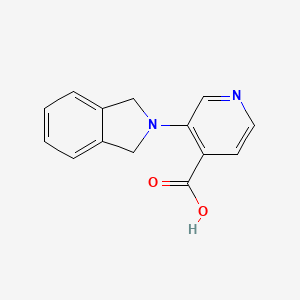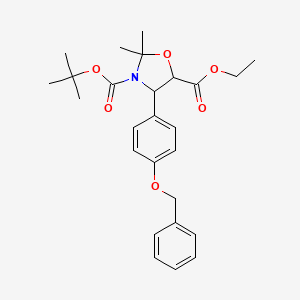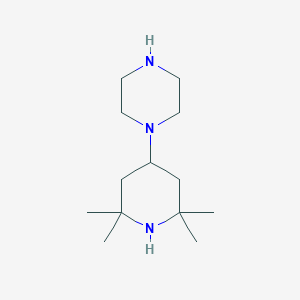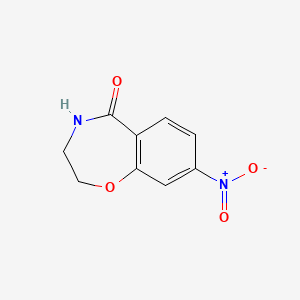
Methyl 6-iodopyridazine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-iodopyridazine-4-carboxylate: is an organic compound with the molecular formula C6H5IN2O2 and a molecular weight of 264.02 g/mol . This compound is a derivative of pyridazine, a heterocyclic aromatic organic compound containing two nitrogen atoms at positions 1 and 2 of the ring structure . The presence of an iodine atom at the 6-position and a methyl ester group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-iodopyridazine-4-carboxylate typically involves the iodination of a pyridazine derivative. One common method includes the reaction of 6-chloropyridazine-4-carboxylic acid with sodium iodide in the presence of a suitable solvent and catalyst . The reaction is carried out under controlled temperature conditions to ensure the selective substitution of the chlorine atom with an iodine atom . The resulting product is then esterified using methanol and a strong acid catalyst to form the methyl ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction vessels to ensure consistent product quality . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: Methyl 6-iodopyridazine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridazine derivatives with different functional groups.
Reduction Reactions: Reduction of the ester group can lead to the formation of alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions include various substituted pyridazine derivatives, alcohols, and other functionalized compounds .
Aplicaciones Científicas De Investigación
Methyl 6-iodopyridazine-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyridazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: this compound is used in the development of agrochemicals and other industrial applications.
Mecanismo De Acción
The mechanism of action of methyl 6-iodopyridazine-4-carboxylate and its derivatives involves interaction with specific molecular targets and pathways . The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific derivative and its functional groups .
Comparación Con Compuestos Similares
- Methyl 6-chloropyridazine-4-carboxylate
- Methyl 6-bromopyridazine-4-carboxylate
- Methyl 6-fluoropyridazine-4-carboxylate
Comparison: Methyl 6-iodopyridazine-4-carboxylate is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its halogenated counterparts . The iodine atom is larger and more polarizable, leading to different substitution and reaction patterns . This makes this compound particularly valuable in certain synthetic applications where other halogenated derivatives may not be as effective .
Propiedades
Fórmula molecular |
C6H5IN2O2 |
|---|---|
Peso molecular |
264.02 g/mol |
Nombre IUPAC |
methyl 6-iodopyridazine-4-carboxylate |
InChI |
InChI=1S/C6H5IN2O2/c1-11-6(10)4-2-5(7)9-8-3-4/h2-3H,1H3 |
Clave InChI |
UTZREAAZTCWXSY-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NN=C1)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Iodophenyl)-2-oxoethyl]propanedioic acid](/img/structure/B13894586.png)


![[3-(2-Trimethylsilylethynyl)quinolin-4-yl]methyl methanesulfonate](/img/structure/B13894618.png)
![(S)-N-[(S)-alpha-Methylbenzyl]-3,5-bis(trifluoromethyl)-alpha-methylbenzenemethanamine](/img/structure/B13894624.png)




![2,3-Dihydrothiopyrano[3,2-c]pyridin-4-one](/img/structure/B13894654.png)


